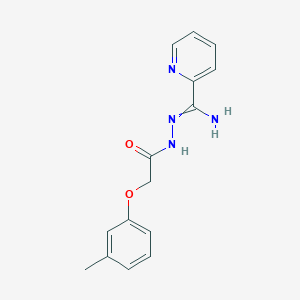
2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide, also known as MPAC, is a chemical compound that has been studied for its potential applications in scientific research. MPAC has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Mécanisme D'action
The mechanism of action of 2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide is not fully understood, but it is believed to involve the inhibition of protein synthesis. 2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide has been shown to inhibit the activity of ribosomes, which are responsible for the synthesis of proteins. This inhibition of protein synthesis is believed to be responsible for the anticancer and antibacterial activity of 2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide.
Biochemical and Physiological Effects:
2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and antibacterial activity, 2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide has also been shown to have anti-inflammatory and antioxidant activity. 2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammation. 2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide has also been shown to have antioxidant activity, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide in lab experiments is that it has been shown to have a wide range of biological activities, making it a versatile compound for studying various biological processes. However, one limitation of using 2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide. One area of research could be to further investigate the mechanism of action of 2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide, in order to better understand how it inhibits protein synthesis. Another area of research could be to investigate the potential applications of 2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide in the treatment of other diseases, such as viral infections or neurological disorders. Additionally, future research could focus on developing more efficient synthesis methods for 2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide, in order to improve its yield and purity.
Méthodes De Synthèse
The synthesis of 2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide involves the reaction of 2-(3-methylphenoxy)acetic acid with hydrazine hydrate, followed by the reaction of the resulting hydrazide with pyridine-2-carboxaldehyde. The final product is obtained after recrystallization from ethanol. The yield of 2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide obtained through this method is around 70%.
Applications De Recherche Scientifique
2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide has been studied for its potential applications in scientific research, particularly in the field of cancer research. 2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to induce apoptosis in cancer cells. 2-(3-methylphenoxy)-N'-(pyridine-2-carboximidoyl)acetohydrazide has also been studied for its potential applications in the treatment of bacterial infections, as it has been shown to have antibacterial activity against a variety of bacterial strains.
Propriétés
Formule moléculaire |
C15H16N4O2 |
|---|---|
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
N-[(Z)-[amino(pyridin-2-yl)methylidene]amino]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C15H16N4O2/c1-11-5-4-6-12(9-11)21-10-14(20)18-19-15(16)13-7-2-3-8-17-13/h2-9H,10H2,1H3,(H2,16,19)(H,18,20) |
Clé InChI |
QJWFZEYKUFXBRM-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)OCC(=O)N/N=C(\C2=CC=CC=N2)/N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=C(C2=CC=CC=N2)N |
SMILES canonique |
CC1=CC(=CC=C1)OCC(=O)NN=C(C2=CC=CC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Cyclohexyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium](/img/structure/B229370.png)
![1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium](/img/structure/B229374.png)





amino]-N-(2-methoxyphenyl)propanamide](/img/structure/B229398.png)
![1-[1-(4-Ethylbenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B229400.png)
amino]propanamide](/img/structure/B229403.png)
![3-[cyclopropylmethyl(propyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B229405.png)
![N-[4-({4-[benzyl(2-phenylethyl)amino]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B229408.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(2-nitrobenzyl)piperidine](/img/structure/B229412.png)
![methyl 3-[(5-nitro-3-phenyl-1H-indazol-1-yl)methyl]benzoate](/img/structure/B229417.png)